molecular formula C20H19N3O3S2 B15101996 N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B15101996
M. Wt: 413.5 g/mol
InChI Key: ZAGXLSJFTYXTTD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that features a benzodioxole moiety and a tetrahydrobenzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps:

  • Formation of the Benzodioxole Moiety : This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
  • Synthesis of the Tetrahydrobenzothienopyrimidine Core : This involves the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds.
  • Coupling Reaction : The final step involves the coupling of the benzodioxole moiety with the tetrahydrobenzothienopyrimidine core using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothienopyrimidine core.
  • Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
  • Substitution : The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution : Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
  • Oxidation : Sulfoxides or sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.

Medicine: In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds:

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Uniqueness: Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide stands out due to its unique combination of structural features. The presence of both the benzodioxole and tetrahydrobenzothienopyrimidine moieties provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C20H19N3O3S2/c24-17(21-8-12-5-6-14-15(7-12)26-11-25-14)9-27-19-18-13-3-1-2-4-16(13)28-20(18)23-10-22-19/h5-7,10H,1-4,8-9,11H2,(H,21,24)

InChI Key

ZAGXLSJFTYXTTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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